molecular formula C24H23FN4O3 B10778731 Olaparib-d4

Olaparib-d4

货号: B10778731
分子量: 438.5 g/mol
InChI 键: FDLYAMZZIXQODN-KXGHAPEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

奥拉帕利的合成涉及多个步骤,从邻苯二甲酰肼开始,用于构建邻苯二甲酰嗪酮部分。 关键中间体,2-氟-5-((4-氧代-3,4-二氢邻苯二甲酰嗪-1-基)-甲基)苯甲酸,是利用根岸偶联反应合成的 . 最后几步涉及中间体与 N-Boc-哌嗪的缩合反应,然后除去 Boc 基团并与环丙烷羰基氯反应得到奥拉帕利 .

工业生产方法

奥拉帕利的工业生产方法侧重于优化产率和减少有毒试剂的使用。 已经开发出用于改善奥拉帕利结晶形式的合成方法,这些形式对于药物制剂至关重要 .

化学反应分析

反应类型

奥拉帕利会发生各种化学反应,包括水解、氧化和还原。 强制降解研究表明,奥拉帕利在碱性、酸性和氧化条件下容易降解 .

常见试剂和条件

    碱性条件: 水解是在高温下使用氢氧化钠进行的。

    酸性条件: 水解是在高温下使用盐酸进行的。

    氧化条件: 氧化是用过氧化氢进行的.

主要产物

奥拉帕利在这些条件下的主要降解产物包括化合物的各种水解和氧化形式 .

科学研究应用

Pharmacokinetic Studies

Olaparib-d4 is utilized extensively in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Drug Interaction Studies

  • CYP3A4 Interactions: Studies have shown that this compound interacts with drugs metabolized by the CYP3A4 enzyme. For instance, co-administration with metformin resulted in altered pharmacokinetic profiles for both drugs without significant adverse effects on efficacy .
Interaction StudyDrug Co-administeredEffect on this compoundEffect on Co-administered Drug
MetforminMetforminIncreased Cmax by 177.8%Increased AUC by 159.8%

Cancer Treatment

This compound has been investigated for its efficacy in various clinical settings:

  • BRCA-Mutated Cancers: Clinical trials demonstrate significant benefits for patients with BRCA-mutated ovarian and breast cancers receiving olaparib-based therapies .
  • Combination Therapies: Research has explored combining this compound with other chemotherapeutic agents such as cisplatin and gemcitabine, showing enhanced therapeutic effects .

Maintenance Therapy

Olaparib is approved for maintenance therapy in patients with platinum-sensitive relapsed ovarian cancer. A notable study (Study 19) showed that patients receiving olaparib maintenance therapy had improved progression-free survival compared to those receiving placebo .

Case Study 1: Efficacy in Ovarian Cancer

In a phase II trial involving patients with high-grade serous ovarian cancer, olaparib demonstrated improved outcomes in progression-free survival among those with BRCA mutations compared to standard treatments .

Case Study 2: Prostate Cancer Insights

The TOPARP-B trial highlighted the effectiveness of olaparib in metastatic castration-resistant prostate cancer with DNA repair gene mutations. Patients showed significant responses to treatment, although resistance eventually developed .

相似化合物的比较

奥拉帕利是几种聚(腺苷二磷酸核糖)聚合酶抑制剂之一,包括鲁卡帕利和尼拉帕利 . 虽然所有这些化合物都抑制聚(腺苷二磷酸核糖)聚合酶,但它们在效力和捕获聚(腺苷二磷酸核糖)聚合酶-DNA 复合物的能力方面有所不同。 例如,BMN 673(塔拉佐帕利)在捕获这些复合物方面比奥拉帕利明显更有效 . 奥拉帕利由于其有效性和可控的副作用概况,仍然是一种广泛使用和研究良好的选择 .

类似化合物列表

  • 鲁卡帕利
  • 尼拉帕利
  • 塔拉佐帕利 (BMN 673)

生物活性

Olaparib-d4 is a deuterated form of olaparib, a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). This compound is primarily utilized in the treatment of cancers associated with BRCA mutations, particularly ovarian and breast cancers. The deuteration enhances the pharmacokinetic properties of olaparib, potentially improving its efficacy and reducing side effects.

Olaparib functions by inhibiting PARP enzymes, which play a critical role in DNA repair mechanisms. By blocking PARP, olaparib prevents cancer cells from repairing their damaged DNA, leading to cell death, especially in cells that are already deficient in homologous recombination repair due to BRCA mutations. This mechanism is particularly effective in tumors with existing DNA repair deficiencies.

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound exhibits similar pharmacodynamic properties to its non-deuterated counterpart but with improved metabolic stability. The half-life of this compound is extended due to the presence of deuterium, which reduces the rate of metabolism by cytochrome P450 enzymes. This results in prolonged exposure of cancer cells to the drug, enhancing its therapeutic effects.

Case Studies

  • Metastatic Lung Adenocarcinoma : A case study reported a patient with metastatic lung adenocarcinoma harboring a BRCA2 mutation who was treated with olaparib. After initiating treatment at 300 mg twice daily, the patient exhibited stable disease for several months, followed by a partial response as evidenced by imaging studies . The overall progression-free survival (PFS) was noted to be 8 months before disease progression occurred.
  • Advanced Ovarian Cancer : In the SOLO1 trial, maintenance therapy with olaparib significantly improved PFS in patients with newly diagnosed advanced ovarian cancer carrying BRCA mutations. The hazard ratio for disease progression or death was reported as 0.30 (95% CI, 0.23 to 0.41), indicating a substantial reduction in risk compared to placebo . This trial demonstrated that 60% of patients remained free from disease progression at three years compared to 27% for those receiving placebo.

Efficacy Data Table

Study/TrialPopulationTreatment RegimenPFS (months)Hazard Ratio (HR)
SOLO1Newly diagnosed BRCA-mutated ovarian cancerOlaparib 300 mg BIDNot reached vs 13.8 (placebo)0.30 (95% CI: 0.23-0.41)
Case Study Metastatic lung adenocarcinomaOlaparib 300 mg BID8N/A
NCI10066 TrialAdvanced solid tumorsOlaparib + Ramucirumab2.8N/A

Safety Profile

This compound has been associated with various treatment-related adverse events (TRAEs). In clinical trials, around 94% of patients reported at least one TRAE, with fatigue being one of the most common side effects . The safety profile appears consistent with that of standard olaparib, suggesting that deuteration does not significantly alter its tolerability.

Common Adverse Events

  • Fatigue
  • Nausea
  • Anemia
  • Thrombocytopenia
  • Diarrhea

属性

分子式

C24H23FN4O3

分子量

438.5 g/mol

IUPAC 名称

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2

InChI 键

FDLYAMZZIXQODN-KXGHAPEVSA-N

手性 SMILES

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H]

规范 SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。